Chromatographic Resolution: Differentiating Hydroxy Famciclovir from Famciclovir and Other Impurities by RP-LC
Hydroxy Famciclovir (Famciclovir Impurity 9) is successfully resolved from famciclovir and other impurities/degradation products using a validated reverse-phase liquid chromatography (RP-LC) method. The method, which uses a gradient elution on an Inertsil ODS 3 V column, was demonstrated to separate the main drug peak from its impurities, including this specific impurity, proving its utility as a reference standard for specificity testing [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Hydroxy Famciclovir (Impurity 9) |
| Comparator Or Baseline | Famciclovir and other unspecified impurities/degradation products |
| Quantified Difference | Well-resolved peak from the main drug peak and other impurities under the specified gradient conditions. |
| Conditions | RP-LC using Inertsil ODS 3 V column (250 x 4.6 mm, 5 µm) with a gradient mixture of 0.01 M potassium dihydrogen orthophosphate buffer (pH 6.0) and methanol, monitored at 215 nm. |
Why This Matters
This proven chromatographic differentiation confirms the compound's suitability as a certified reference standard, which is essential for developing and validating accurate, stability-indicating analytical methods for famciclovir drug products.
- [1] Prasad, A. V. S. S., et al. (2009). Development and validation of a stability-indicating RP-LC method for famciclovir. *Journal of Pharmaceutical and Biomedical Analysis*, 50(5), 797-802. View Source
